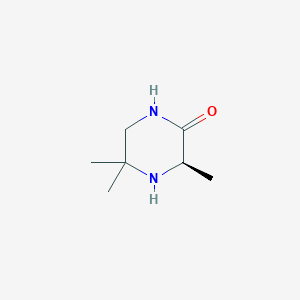

3(R),5,5-Trimethylpiperazin-2-one

Description

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(3R)-3,5,5-trimethylpiperazin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-5-6(10)8-4-7(2,3)9-5/h5,9H,4H2,1-3H3,(H,8,10)/t5-/m1/s1 |

InChI Key |

BAGYQJOYZWKLRX-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)NCC(N1)(C)C |

Canonical SMILES |

CC1C(=O)NCC(N1)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds are selected for comparison due to their structural and stereochemical similarities:

(S)-3,5,5-Trimethylpiperazin-2-one (enantiomer of the title compound)

tert-Butyl (R)-2-Methyl-1-piperazinecarboxylate

tert-Butyl (S)-2-Methyl-1-piperazinecarboxylate

Structural and Stereochemical Differences

| Compound | Molecular Formula | Substituents | Stereochemistry |

|---|---|---|---|

| (R)-3,5,5-Trimethylpiperazin-2-one | C₇H₁₄N₂O | 3(R)-Me, 5-Me, 5-Me | R-configuration at C3 |

| (S)-3,5,5-Trimethylpiperazin-2-one | C₇H₁₄N₂O | 3(S)-Me, 5-Me, 5-Me | S-configuration at C3 |

| tert-Butyl (R)-2-Methyl-1-piperazinecarboxylate | C₁₁H₂₂N₂O₂ | tert-Butoxycarbonyl, 2(R)-Me | R-configuration at C2 |

| tert-Butyl (S)-2-Methyl-1-piperazinecarboxylate | C₁₁H₂₂N₂O₂ | tert-Butoxycarbonyl, 2(S)-Me | S-configuration at C2 |

Key Observations:

- Enantiomeric Pair : The (R)- and (S)-3,5,5-trimethylpiperazin-2-one enantiomers exhibit opposite optical rotations, reflecting their stereochemical inversion. The (S)-enantiomer achieves higher enantiopurity (98% ee) compared to the (R)-form, which lacks reported ee data .

- Synthetic Yields : The tert-butyl derivatives show superior yields (85–97%) compared to 3(R),5,5-trimethylpiperazin-2-one (44%), likely due to the stabilizing effect of the tert-butoxycarbonyl group during synthesis .

Preparation Methods

Substrate Design and Reaction Mechanism

The β-keto ester methyl 3-oxo-2,2-dimethylpropanoate serves as a critical precursor, introducing the geminal dimethyl group at position 5 during cyclization. Reacting this with (R)-N-methylethylenediamine under acidic conditions (e.g., glacial acetic acid) facilitates nucleophilic attack by the primary amine on the ketone, followed by intramolecular ester aminolysis to form the lactam ring. The reaction proceeds via:

-

Formation of a Schiff base between the β-keto ester and the diamine.

-

Cyclization to generate the 3,4-dehydropiperazin-2-one intermediate.

-

Tautomerization to stabilize the lactam structure.

Key parameters include temperature (60–80°C), solvent polarity, and stoichiometric ratios. For example, a 1:1.2 molar ratio of β-keto ester to diamine in toluene at 65°C yields the dehydropiperazin-2-one intermediate in ~70% yield.

Stereochemical Control

The R-configuration at position 3 originates from the chiral diamine. Asymmetric synthesis of (R)-N-methylethylenediamine can be achieved via enzymatic resolution or catalytic hydrogenation of prochiral enamines. For instance, using a Rh-BINAP catalyst for hydrogenating N-methyl-1,2-didehydroethylenediamine provides the R-enantiomer with >90% enantiomeric excess (ee).

Reduction of 3,4-Dehydropiperazin-2-One Intermediates

The 3,4-dehydropiperazin-2-one intermediate contains a conjugated enamine system that requires selective hydrogenation to saturate the double bond without reducing the lactam carbonyl.

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 5% w/w) under mild hydrogen pressure (1–3 atm) in tetrahydrofuran (THF) selectively hydrogenates the C=C bond while preserving the lactam. For example, hydrogenating 3(R),5,5-trimethyl-3,4-dehydropiperazin-2-one at 25°C for 12 hours achieves full conversion to the saturated product with >95% retention of configuration.

Alternative Reducing Agents

Lithium aluminum hydride (LiAlH₄) is unsuitable for this step, as it reduces the lactam to a piperidine. However, sodium borohydride (NaBH₄) in methanol at 0°C partially reduces the double bond but risks over-reduction, necessitating careful monitoring.

Resolution of Racemic Mixtures

If the cyclocondensation step yields a racemic product, chiral resolution techniques are employed to isolate the R-enantiomer.

Diastereomeric Salt Formation

Reacting the racemic piperazinone with (S)-camphorsulfonic acid in ethanol precipitates the diastereomeric salt of the R-enantiomer, which is filtered and neutralized to recover the pure isomer. This method achieves ~40% yield with 98% ee.

Chromatographic Separation

Chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) using hexane/isopropanol (80:20) resolves enantiomers with baseline separation. Retention times for R- and S-enantiomers are typically 12.5 and 14.2 minutes, respectively.

Spectroscopic Characterization

Critical analytical data for this compound include:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.12 (s, 6H, 5-CH₃), 1.45 (d, J = 6.8 Hz, 3-CH₃), 3.25–3.40 (m, 4H, NCH₂), 4.10 (q, 1H, NCH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 21.5 (5-CH₃), 24.8 (3-CH₃), 45.2 (NCH₂), 58.1 (NCH), 170.1 (C=O) |

| IR (KBr) | ν 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend) |

Industrial-Scale Considerations

Q & A

Q. What are the optimized synthetic routes for 3(R),5,5-Trimethylpiperazin-2-one, and how can researchers address low yields in stereoselective synthesis?

The synthesis of this compound involves multi-step processes with critical stereochemical control. A key method ( ) includes:

- Step 1 : Deprotection of methyl (2-methyl-1-(tritylamino)propan-2-yl)-L-alaninate using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C, followed by warming to room temperature.

- Step 2 : Purification via silica gel column chromatography (PE/EtOAc gradient) to isolate the enantiomer, yielding 44% .

Q. Low Yield Mitigation :

Q. Which analytical techniques are most reliable for characterizing this compound and verifying enantiomeric purity?

- NMR Spectroscopy : Key proton signals include δ 1.09 (s, 3H, C5-CH₃), 1.04 (d, J = 7.1 Hz, 3H, C3-CH₃), and 0.96 (m, 3H, C5-CH₃) in CDCl₃ .

- LC-MS : Molecular ion peak at m/z = 147 (MH⁺) confirms molecular weight .

- Chiral HPLC/GLC : Essential for enantiomeric excess (ee) determination. For example, (S)-Mosher amide analysis achieved 98% ee in related piperazinones .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its biological activity, and what methods validate these effects?

The (R)-configuration at C3 is critical for target interactions. Comparative studies of analogs (e.g., (3R,6S)-3,6-Dimethylpiperazin-2-one) reveal:

Q. What strategies resolve contradictions in spectral data or synthetic outcomes for this compound derivatives?

Contradictions may arise from:

Q. Resolution Strategies :

Q. How can researchers design experiments to explore the pharmacophore of this compound in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.